2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine
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Overview
Description
IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- is a complex organic compound that belongs to the class of imidazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound, with its bis(4-methylphenyl) substituents, makes it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the direct incorporation of the carbonyl group into 1,2-diamines . Another approach involves the diamination of olefins, which can be catalyzed by various metal catalysts . The intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also notable methods .
Industrial Production Methods: Industrial production of this compound often employs catalytic strategies to enhance efficiency and sustainability. Metal catalysis and organocatalysis are frequently used to facilitate the reactions . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield imidazolidinone derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary for asymmetric transformations . In biology and medicine, it has been studied for its potential as an anticancer agent and anticoagulant . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- involves its interaction with specific molecular targets. For example, it can inhibit the polymerization of microtubules by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a potent pharmacological agent.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives . These compounds share structural similarities but differ in their substituents and specific biological activities.
Uniqueness: IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- is unique due to its bis(4-methylphenyl) substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
38556-77-3 |
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Molecular Formula |
C34H36N4 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
2-[1,3-bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C34H36N4/c1-25-5-13-29(14-6-25)35-21-22-36(30-15-7-26(2)8-16-30)33(35)34-37(31-17-9-27(3)10-18-31)23-24-38(34)32-19-11-28(4)12-20-32/h5-20H,21-24H2,1-4H3 |
InChI Key |
PHEJENSGDCUUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=C3N(CCN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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